molecular formula C20H21N3OS B4034344 N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B4034344
M. Wt: 351.5 g/mol
InChI Key: GJOVWCOEHWKBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields

Scientific Research Applications

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by its attachment to the biphenyl moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, which is then coupled with the biphenyl derivative through a series of reactions involving reagents such as acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted biphenyl compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves several pathways:

    Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals, reducing oxidative stress.

    Activation of Antioxidant Enzymes: It activates enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

    Modulation of Signaling Pathways: It affects pathways such as the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and biphenyl-based compounds, such as:

  • N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE
  • N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE.

Uniqueness

N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of the thiadiazole ring and biphenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-20(2,3)13-17-22-23-19(25-17)21-18(24)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOVWCOEHWKBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 2
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N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 5
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

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